1-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorophenyl)cyclopropane-1-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJONAMDHFQGIQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621533 | |
| Record name | 1-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78682-33-4 | |
| Record name | 1-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride typically involves the reaction of 1-(4-Chlorophenyl)cyclopropane-1-carboxylic acid with thionyl chloride (SOCl2). The reaction proceeds under reflux conditions, where the carboxylic acid group is converted to a carbonyl chloride group, yielding the desired compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, forming corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form 1-(4-Chlorophenyl)cyclopropane-1-carboxylic acid.
Reduction: The compound can be reduced to 1-(4-Chlorophenyl)cyclopropane-1-methanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include bases (e.g., pyridine) for substitution reactions, acidic or basic aqueous solutions for hydrolysis, and strong reducing agents for reduction reactions .
Scientific Research Applications
1-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various cyclopropane derivatives, which are valuable intermediates in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through acylation reactions, potentially altering their biological activity.
Medicine: Research into cyclopropane derivatives has shown potential in developing pharmaceuticals with unique biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism by which 1-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in acylation reactions, the carbonyl chloride group reacts with nucleophiles, forming a covalent bond and releasing hydrochloric acid (HCl) as a byproduct. This reaction can modify the structure and function of the target molecule, potentially altering its biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Fluorophenyl Analogs
- 1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride (C₁₀H₈ClFO): Shares the cyclopropane-carbonyl chloride backbone but substitutes chlorine with fluorine on the phenyl ring. Fluorine’s electron-withdrawing effect may slightly alter reactivity compared to chlorine. Notably, this compound is listed as discontinued by suppliers, suggesting challenges in synthesis or stability .
Bromophenyl Analogs
- 1-(4-Bromophenyl)cyclopropanamine Hydrochloride (C₉H₁₁BrClN):
Dichlorophenyl Analogs
- 1-(2,4-Dichlorophenyl)cyclopropanamine Hydrochloride (C₉H₁₀Cl₃N): Features two chlorine atoms on the phenyl ring and an amine group. Molecular weight: 238.54 g/mol.
Functional Group Variations
Cyclopropanecarbonitriles
- 1-(4-Chlorophenyl)-1-cyclopropanecarbonitrile (C₁₀H₇ClN):
Carboxylic Acid Derivatives
- 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic Acid (C₁₂H₁₃ClO₂): Substitutes cyclopropane with a cyclopentane ring and replaces chloride with a carboxylic acid (-COOH). Melting point: 160–164°C.
Pyrazole-Carbonyl Chlorides
Physicochemical and Reactivity Comparison
Biological Activity
1-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride is a synthetic organic compound that has garnered attention due to its potential biological activities. This article aims to delve into the biological activity of this compound, summarizing relevant research findings, case studies, and experimental data.
Chemical Structure and Properties
This compound is characterized by a cyclopropane ring attached to a carbonyl chloride group and a para-chlorophenyl substituent. Its molecular formula is , and it exhibits unique reactivity due to the presence of the chlorinated phenyl group and the strained cyclopropane structure.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The compound may modulate enzyme activity, influence receptor binding, and alter cellular signaling pathways. Specific molecular targets include:
- Enzymes : Potential inhibition or activation of enzymes involved in metabolic pathways.
- Receptors : Interaction with neurotransmitter receptors, which may impact neurological functions.
- Cell Signaling : Modulation of pathways related to cell proliferation and apoptosis.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicate that the compound exhibits significant cytotoxicity, particularly against:
- MCF7 (Breast Cancer)
- A549 (Lung Cancer)
- HEK293 (Human Embryonic Kidney Cells)
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| MCF7 | 7.6 ± 0.7 | Moderate potency observed |
| A549 | 6.5 ± 0.4 | Higher sensitivity noted |
| HEK293 | 12.7 ± 0.7 | Less affected compared to cancer lines |
Case Studies
Several case studies have reported on the therapeutic potential of compounds similar to this compound, focusing on their anti-cancer properties:
- Study on Dispirooxindole-β-Lactams : This study highlighted that compounds with structural similarities demonstrated medium cytotoxicity across various cancer cell lines, suggesting that structural modifications can enhance biological activity .
- Research on Benzopyran Derivatives : Investigations into benzopyran derivatives indicated that modifications in substituents significantly influenced their anti-inflammatory and anticancer activities, providing insights into optimizing the structure of cyclopropane derivatives for enhanced efficacy.
Q & A
Q. What chromatographic methods are effective for purifying cyclopropane-carbonyl chloride derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
